

physicochemical characteristics of 3-Bromoquinolin-2-amine

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Compound of Interest

Compound Name: **3-Bromoquinolin-2-amine**

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An In-depth Technical Guide to the Physicochemical Characteristics of **3-Bromoquinolin-2-amine**

Introduction

3-Bromoquinolin-2-amine is a heterocyclic aromatic amine that serves as a pivotal building block in medicinal chemistry and materials science.^[1] The quinoline scaffold itself is a privileged structure, found in numerous biologically active compounds. The strategic placement of a bromine atom at the 3-position and an amino group at the 2-position provides two versatile reactive handles for synthetic elaboration. The bromine atom is amenable to a wide array of palladium-catalyzed cross-coupling reactions, while the amino group can be functionalized through various nucleophilic reactions.^{[1][2]}

This guide offers a comprehensive exploration of the core physicochemical characteristics of **3-Bromoquinolin-2-amine**. It is designed for researchers, scientists, and drug development professionals, providing not only foundational data but also the causal logic behind its chemical behavior and the experimental protocols for its characterization.

Chemical Identity and Molecular Structure

A precise understanding of a molecule's identity is the bedrock of all subsequent scientific investigation. The fundamental details of **3-Bromoquinolin-2-amine** are summarized below.

Identifier	Value	Source
Chemical Name	3-Bromoquinolin-2-amine	[3]
Synonyms	2-Amino-3-bromoquinoline, 3-Bromo-2-quinolinamine	[3]
CAS Number	36825-31-7	[3]
Molecular Formula	C ₉ H ₇ BrN ₂	[3]
Molecular Weight	223.07 g/mol	[3]
Canonical SMILES	C1=CC=C2C(=C1)C(=C(C=N2)N)Br	
InChI Key	XOXNGIYWQRRRPW-UHFFFAOYSA-N	

The structure consists of a bicyclic aromatic system where a benzene ring is fused to a pyridine ring. The positions of the bromine and amine substituents are critical to its reactivity profile.

Core Physicochemical Properties

The physical state and behavior of a compound in various environments are dictated by its inherent physicochemical properties. These parameters are crucial for designing reaction conditions, developing formulations, and predicting biological interactions.

Property	Predicted/Observed Value	Source
Appearance	Light yellow to yellow solid	[4]
Melting Point	Not available in search results.	
Boiling Point	322.6 ± 22.0 °C (Predicted)	[4]
Density	1.649 ± 0.06 g/cm ³ (Predicted)	[4]
pKa	4.16 ± 0.50 (Predicted)	[4]
Topological Polar Surface Area (TPSA)	38.9 Å ²	[3]

Solubility Profile

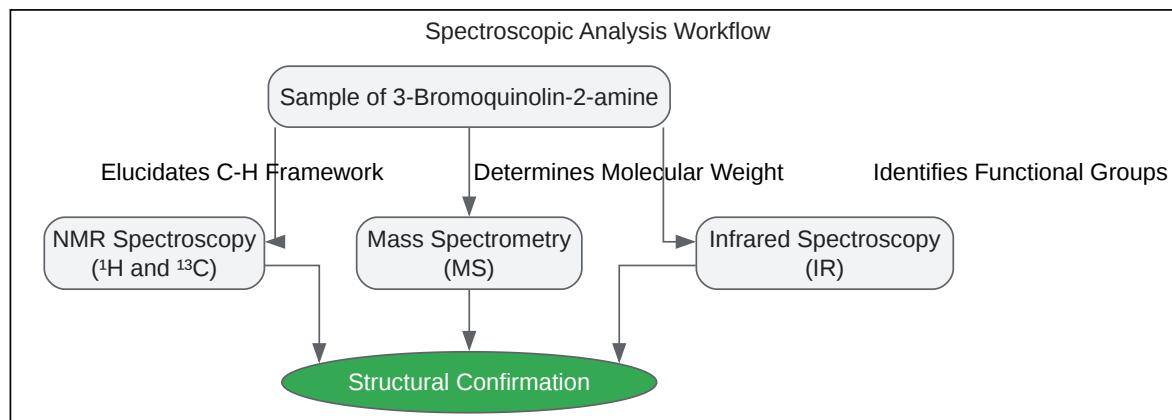
The solubility of **3-Bromoquinolin-2-amine** is a direct consequence of its hybrid structure. The large, hydrophobic quinoline ring system dominates its character, rendering it poorly soluble in aqueous solutions. However, the presence of the amino group, capable of hydrogen bonding, allows for solubility in various organic solvents.^[1] It is expected to be soluble in solvents like dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and alcohols. This differential solubility is a key consideration for its use in both reaction chemistry and biological assays.

Acidity and Basicity (pKa)

The predicted pKa of 4.16 for the conjugate acid of **3-Bromoquinolin-2-amine** indicates that it is a weak base.^{[4][5]} The basicity of amines is attributed to the lone pair of electrons on the nitrogen atom.^[2] In this molecule, there are two potential sites for protonation: the exocyclic amino group at position 2 and the ring nitrogen at position 1. The delocalization of the lone pair from the amino group into the aromatic system can reduce its basicity compared to a simple alkylamine. Understanding the pKa is vital for predicting the compound's charge state at a given pH, which profoundly impacts its absorption, distribution, metabolism, and excretion (ADME) properties in a drug development context.

Spectroscopic Characterization Workflow

Unambiguous structural confirmation is achieved through a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.



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Caption: Logical workflow for the structural elucidation of **3-Bromoquinolin-2-amine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed carbon-hydrogen framework of an organic molecule.

- ^1H NMR: The proton NMR spectrum is expected to show distinct signals in the aromatic region (approximately 7.0-9.0 ppm). The protons on the pyridine part of the ring will likely be more deshielded (further downfield) due to the electron-withdrawing effect of the ring nitrogen. The protons on the benzene ring will appear as a more complex multiplet pattern. The two protons of the $-\text{NH}_2$ group may appear as a broad singlet.
- ^{13}C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments. The carbon attached to the bromine (C3) and the carbon attached to the amine (C2) will have characteristic chemical shifts influenced by the electronegativity of these substituents.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and offers clues about the molecule's composition through isotopic patterns and fragmentation.

- Molecular Ion Peak: The key diagnostic feature in the mass spectrum of **3-Bromoquinolin-2-amine** is the molecular ion peak. Due to the natural abundance of bromine isotopes ($^{79}\text{Br} \approx 50.7\%$ and $^{81}\text{Br} \approx 49.3\%$), this peak will appear as a pair of signals of nearly equal intensity, separated by 2 mass-to-charge units (m/z), corresponding to $[\text{M}]^+$ and $[\text{M}+2]^+$.^[6] This doublet is a definitive indicator of the presence of a single bromine atom.
- Fragmentation: Common fragmentation pathways may involve the loss of HBr or the cleavage of the quinoline ring system.

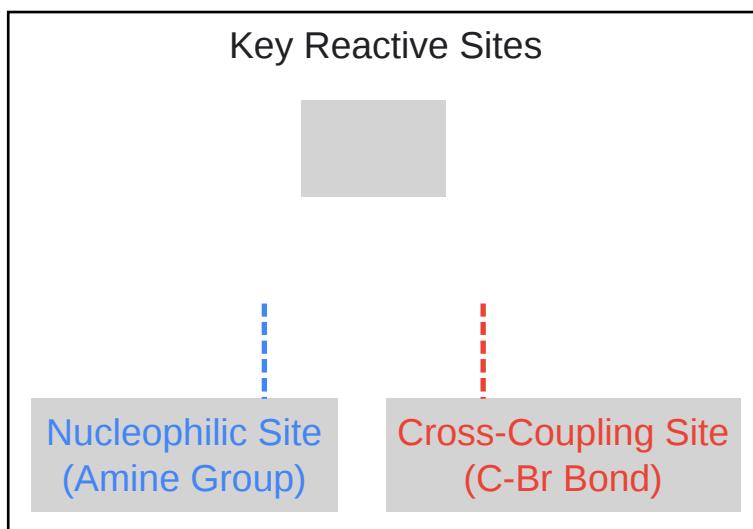
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For **3-Bromoquinolin-2-amine**, the IR spectrum would be expected to show characteristic absorption bands:

- N-H stretching: Around $3300\text{-}3500\text{ cm}^{-1}$ for the primary amine.
- C-H aromatic stretching: Just above 3000 cm^{-1} .
- C=N and C=C stretching: In the $1500\text{-}1650\text{ cm}^{-1}$ region, characteristic of the quinoline aromatic system.
- C-Br stretching: In the fingerprint region, typically below 800 cm^{-1} .

Chemical Reactivity and Stability

The synthetic utility of **3-Bromoquinolin-2-amine** stems from its two distinct reactive sites, which allow for sequential and regioselective modifications.



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Caption: Reactive sites on the **3-Bromoquinolin-2-amine** scaffold.

Nucleophilicity of the Amino Group

The lone pair of electrons on the nitrogen of the 2-amino group makes it a potent nucleophile. [2] It can readily react with electrophiles such as acyl chlorides and acid anhydrides to form amides, or with alkyl halides to form secondary and tertiary amines.[2]

Reactivity of the C-Br Bond

The carbon-bromine bond at the 3-position is a key site for building molecular complexity. It is an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions, including:

- Suzuki Coupling: To form new carbon-carbon bonds with boronic acids.
- Buchwald-Hartwig Amination: To form new carbon-nitrogen bonds, introducing a different amine.[7]
- Heck Coupling: To form new carbon-carbon bonds with alkenes. These reactions are foundational in modern drug discovery, allowing for the rapid generation of diverse chemical libraries based on the quinoline core.[8]

Stability and Storage

3-Bromoquinolin-2-amine is a stable solid under standard conditions. For long-term storage and to maintain its purity, it is recommended to keep the compound in a tightly sealed container under an inert atmosphere (such as argon or nitrogen) and refrigerated at 2–8 °C.^[4] This minimizes potential degradation from atmospheric moisture and oxygen.

Standard Experimental Protocols

The following protocols provide standardized, self-validating methodologies for handling and analyzing **3-Bromoquinolin-2-amine**.

Protocol: Qualitative Solubility Assessment

Objective: To determine the qualitative solubility of **3-Bromoquinolin-2-amine** in various solvents.

Methodology:

- Preparation: Label a series of small, clean test tubes with the names of the solvents to be tested (e.g., Water, Ethanol, Dichloromethane, Hexane, DMSO).
- Aliquoting: Add approximately 10-20 mg of **3-Bromoquinolin-2-amine** to each test tube. The exact mass is not critical, but consistency allows for better comparison.^[9]
- Solvent Addition: Add the corresponding solvent to each tube in 0.5 mL increments.
- Mixing: Gently agitate or vortex each tube for 30 seconds to facilitate dissolution.
- Observation: Observe each tube against a contrasting background. Record whether the solid is fully soluble, partially soluble, or insoluble.
- Incremental Addition: If the solid is not fully dissolved, add another 0.5 mL of solvent and repeat the mixing and observation steps. This helps to differentiate between poor solubility and slight solubility.^[9]

Protocol: Sample Preparation for NMR Analysis

Objective: To prepare a high-quality sample of **3-Bromoquinolin-2-amine** for ¹H and ¹³C NMR spectroscopy.

Methodology:

- Sample Weighing: Accurately weigh 5-10 mg of the **3-Bromoquinolin-2-amine** sample into a clean, dry vial.[\[6\]](#)
- Solvent Selection: Choose an appropriate deuterated solvent in which the compound is soluble (e.g., Chloroform-d ($CDCl_3$) or DMSO-d₆).
- Dissolution: Using a clean pipette, add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[\[6\]](#) Ensure the solvent contains an internal standard, typically tetramethylsilane (TMS), for chemical shift referencing ($\delta = 0.00$ ppm).
- Transfer: Gently swirl or vortex the vial until the sample is completely dissolved. Transfer the solution to a clean, dry 5 mm NMR tube using a Pasteur pipette.
- Final Volume: Ensure the final volume of the solution in the NMR tube is sufficient to cover the detection coils (typically a height of ~4-5 cm).
- Analysis: Cap the NMR tube, wipe it clean, and insert it into the NMR spectrometer for analysis.

Safety and Handling

As with any chemical reagent, proper handling of **3-Bromoquinolin-2-amine** is essential to ensure laboratory safety. The following guidelines are based on typical safety data for similar aromatic amines and brominated compounds.

- Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[\[10\]](#)[\[11\]](#)
- Engineering Controls: All handling of the solid compound should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.[\[10\]](#)[\[11\]](#)
- Hazard Summary: This compound is classified as a potential skin, eye, and respiratory irritant.[\[10\]](#) Avoid direct contact with skin and eyes, and prevent inhalation of the powder.[\[10\]](#)

[\[11\]](#)

- First Aid:
 - Skin Contact: Immediately wash the affected area with plenty of soap and water.[10]
 - Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek medical attention.[10]
 - Inhalation: Move the person to fresh air and keep them comfortable for breathing.[10]
 - Ingestion: Do NOT induce vomiting. Call a poison control center or doctor if you feel unwell.[11]
- Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[10]
- Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not release it into the environment.

Conclusion

3-Bromoquinolin-2-amine is a compound of significant interest due to its versatile chemical nature. Its physicochemical properties—characterized by poor aqueous solubility, weak basicity, and distinct spectroscopic signatures—are direct reflections of its molecular structure. The presence of both a nucleophilic amino group and a bromine atom primed for cross-coupling reactions makes it an exceptionally valuable intermediate for the synthesis of complex molecular architectures. A thorough understanding of the characteristics detailed in this guide is fundamental for any researcher aiming to effectively and safely utilize this compound in their scientific endeavors.

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